molecular formula C4H8Cl2O3P- B086683 Bis(2-chloroethyl) phosphonate CAS No. 1070-42-4

Bis(2-chloroethyl) phosphonate

Cat. No. B086683
CAS RN: 1070-42-4
M. Wt: 205.98 g/mol
InChI Key: ZQOPZHUVQYKVDM-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl) phosphonate is a chemical compound with the molecular formula C4H9Cl2O3P . It has a molecular weight of 206.99 .


Molecular Structure Analysis

The molecular structure of Bis(2-chloroethyl) phosphonate consists of 4 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 3 oxygen atoms, and 1 phosphorus atom .

Scientific Research Applications

Medicinal Chemistry

Bis(2-chloroethyl) phosphonate plays a crucial role in medicinal chemistry, particularly as a building block for the synthesis of phosphonate prodrugs . These prodrugs are designed to enhance the bioavailability of medications, making them more effective in treating diseases. The compound’s ability to mimic the phosphate group allows it to inhibit enzymes that utilize phosphates, which is beneficial in developing antiviral and anticancer agents .

Agriculture

In the agricultural sector, bis(2-chloroethyl) phosphonate is explored for its potential use as a pesticide or herbicide due to its phosphonate group, which can interfere with the growth of weeds and pests . However, its application must be carefully managed to avoid environmental impact.

Material Science

This compound is also significant in material science, where it contributes to the development of novel materials. Its phosphonate group can be used to modify surfaces, enhance adhesion, or alter the physical properties of polymers . These modifications can lead to the creation of materials with specific desired characteristics, such as increased durability or chemical resistance.

Industrial Applications

Industrially, bis(2-chloroethyl) phosphonate serves as a solvent and an alkylating agent . It is involved in the production of polyester resins, synthetic rubber, and lubricants. Its reactivity with primary amines to produce chloramines is particularly valuable in synthesizing various industrial chemicals .

Environmental Impact

The environmental impact of bis(2-chloroethyl) phosphonate is an area of ongoing research. It is known to slowly evaporate from surface water and soil into the air, and its solubility in water means it can be removed from the air by rain, creating a cycle between water, soil, and air . Understanding this cycle is crucial for assessing its long-term environmental effects.

Safety and Handling

Safety and handling of bis(2-chloroethyl) phosphonate are of utmost importance due to its potential hazards. It requires precautionary measures against static discharge and should not come into contact with skin or eyes . Proper handling procedures, including wearing protective gear and ensuring good ventilation, are essential to prevent exposure and mitigate risks .

properties

IUPAC Name

bis(2-chloroethyl) hydrogen phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl2O3P/c5-1-3-8-10(7)9-4-2-6/h7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCXLVWDCPTFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OP(O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147863
Record name Ethanol, 2-chloro-, phosphite (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-chloroethyl) phosphonate

CAS RN

1189-32-8, 1070-42-4
Record name NSC408667
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408667
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-chloro-, phosphite (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-chloroethyl) phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.706
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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